2-Amino-4-(furan-2-yl)-6-(propylsulfanyl)pyridine-3,5-dicarbonitrile
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Overview
Description
2-Amino-4-(furan-2-yl)-6-(propylthio)pyridine-3,5-dicarbonitrile is a complex organic compound that features a pyridine ring substituted with amino, furan, propylthio, and dicarbonitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(furan-2-yl)-6-(propylthio)pyridine-3,5-dicarbonitrile typically involves multi-step organic reactions. One possible route could involve the initial formation of the pyridine ring followed by the introduction of the furan, propylthio, and dicarbonitrile groups through various substitution reactions. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles could be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(furan-2-yl)-6-(propylthio)pyridine-3,5-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The furan ring and the propylthio group can be oxidized under specific conditions.
Reduction: The dicarbonitrile groups can be reduced to amines or other functional groups.
Substitution: The amino and propylthio groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions would vary depending on the desired transformation, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the furan ring could lead to furanones, while reduction of the dicarbonitrile groups could yield diamines.
Scientific Research Applications
Chemistry
In chemistry, 2-Amino-4-(furan-2-yl)-6-(propylthio)pyridine-3,5-dicarbonitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In biology and medicine, this compound could be investigated for its potential pharmacological properties. Its structural features suggest that it may interact with biological targets, making it a candidate for drug discovery and development.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as conductivity, stability, or reactivity. Its applications could extend to fields like electronics, coatings, and polymers.
Mechanism of Action
The mechanism of action of 2-Amino-4-(furan-2-yl)-6-(propylthio)pyridine-3,5-dicarbonitrile would depend on its specific interactions with molecular targets. For example, in a biological context, it could bind to enzymes or receptors, modulating their activity. The pathways involved would be elucidated through experimental studies, including binding assays and molecular modeling.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Amino-4-(furan-2-yl)-6-(propylthio)pyridine-3,5-dicarbonitrile include other pyridine derivatives with various substituents. Examples include:
- 2-Amino-4-(thiophen-2-yl)-6-(propylthio)pyridine-3,5-dicarbonitrile
- 2-Amino-4-(furan-2-yl)-6-(methylthio)pyridine-3,5-dicarbonitrile
Uniqueness
The uniqueness of 2-Amino-4-(furan-2-yl)-6-(propylthio)pyridine-3,5-dicarbonitrile lies in its specific combination of functional groups, which confer distinct chemical and physical properties. This makes it a valuable compound for research and development in various scientific and industrial fields.
Properties
CAS No. |
918901-51-6 |
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Molecular Formula |
C14H12N4OS |
Molecular Weight |
284.34 g/mol |
IUPAC Name |
2-amino-4-(furan-2-yl)-6-propylsulfanylpyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C14H12N4OS/c1-2-6-20-14-10(8-16)12(11-4-3-5-19-11)9(7-15)13(17)18-14/h3-5H,2,6H2,1H3,(H2,17,18) |
InChI Key |
FNXNNWDIHNIVBU-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=C(C(=C(C(=N1)N)C#N)C2=CC=CO2)C#N |
Origin of Product |
United States |
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